Methyl 2-bromo-4-chlorobenzoate
Description
Significance of Aryl Halides and Benzoate (B1203000) Esters in Synthetic Chemistry
Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental precursors in a multitude of organic transformations. Their utility stems from their ability to participate in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal for the formation of new carbon-carbon bonds. This capability has made aryl halides indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Similarly, benzoate esters are important synthetic intermediates. The ester group can be readily hydrolyzed to the corresponding benzoic acid or can be subjected to reduction to form benzyl (B1604629) alcohols. Furthermore, the ester functionality can direct the substitution pattern on the aromatic ring and can be a key feature in the final target molecule, contributing to its biological activity or physical properties. The combination of both aryl halide and benzoate ester functionalities in a single molecule, as seen in halogenated benzoate esters, creates a powerful synthetic tool with multiple reactive sites for chemical modification.
Overview of Substituted Benzoates as Synthetic Intermediates
Substituted benzoates are a broad class of compounds that serve as crucial intermediates in the synthesis of a wide array of organic products. The nature and position of the substituents on the benzene (B151609) ring can be strategically chosen to influence the reactivity of the molecule and to be incorporated into the final target structure. For instance, substituted benzoates are key building blocks in the development of novel pharmaceutical agents, where the specific substitution pattern is often critical for the drug's efficacy and selectivity. They are also employed in the synthesis of dyes, polymers, and other specialty chemicals. The ability to introduce various functional groups onto the benzoate scaffold allows chemists to fine-tune the properties of the resulting molecules for specific applications.
Research Gaps and Future Directions in Halogenated Benzoate Chemistry
While halogenated benzoates are widely used, there are still areas for further research and development. One area of interest is the development of more efficient and environmentally benign methods for their synthesis, potentially utilizing novel catalytic systems. researchgate.net There is also ongoing research into the synthesis and application of novel halogenated benzoate derivatives with unique substitution patterns to explore new chemical space for drug discovery and materials science. nih.govmdpi.com The investigation of the biological activities of various halogenated benzoates is another active field, with the potential to identify new therapeutic agents. Future research will likely focus on expanding the synthetic utility of these compounds, exploring their applications in areas such as organocatalysis, and developing a deeper understanding of the structure-activity relationships of their derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFARHLBYAKSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568367 | |
| Record name | Methyl 2-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-62-1 | |
| Record name | Methyl 2-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Bromo-4-chlorobenzoate | |
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Physical and Chemical Properties of Methyl 2 Bromo 4 Chlorobenzoate
The fundamental physical and chemical properties of Methyl 2-bromo-4-chlorobenzoate are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 57381-62-1 |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Purity | >97.0% (GC) |
| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)Br uni.lu |
| InChIKey | BIFARHLBYAKSSN-UHFFFAOYSA-N |
Spectroscopic Data (Predicted and from related compounds):
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three protons of the methyl ester group. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the bromo and chloro substituents. The methyl ester protons would appear as a singlet further upfield (typically δ 3.8-4.0 ppm). For example, the related compound 1-bromo-4-chloro-2-methylbenzene shows aromatic proton signals between δ 6.9 and 7.4 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbonyl carbon of the ester group would be found in the highly deshielded region (typically δ 165-170 ppm). The six aromatic carbons would appear in the region of δ 120-140 ppm, with their specific shifts determined by the attached halogens and ester group. The methyl carbon of the ester would be observed at a higher field (typically δ 50-55 ppm). For instance, the carbonyl carbon in methyl 4-bromobenzoate (B14158574) appears at δ 165.7 ppm. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching of the ester. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers. For comparison, the IR spectrum of the related 2-bromo-4-chloroaniline (B1265534) shows characteristic peaks for the aromatic structure. nist.gov
Reactivity and Reaction Mechanisms of Methyl 2 Bromo 4 Chlorobenzoate
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. youtube.com In the context of methyl 2-bromo-4-chlorobenzoate, the bromine and chlorine atoms are potential leaving groups.
Aromatic Nucleophilic Substitution (SNAr) Pathways
Aromatic nucleophilic substitution (SNAr) is a key reaction pathway for aryl halides. Unlike nucleophilic substitution on aliphatic compounds, SNAr reactions on aromatic rings typically require the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. masterorganicchemistry.com The ester group (-COOCH₃) in this compound acts as a moderate electron-withdrawing group, facilitating SNAr reactions.
The general mechanism for SNAr involves two main steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
The presence of electron-withdrawing groups, especially at positions ortho and para to the leaving group, stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. masterorganicchemistry.com
Regioselectivity in Nucleophilic Attack
The regioselectivity of nucleophilic attack on this compound is influenced by the electronic effects of the substituents. The ester group at position 1, the bromine at position 2, and the chlorine at position 4 all influence the electron density around the aromatic ring.
Studies on similar dihalogenated nitrobenzenes have shown that nucleophilic attack often occurs preferentially at the position ortho to the activating group. wiley-vch.de In the case of this compound, the ester group is the primary activating group. Therefore, nucleophilic attack would be expected to favor the 2-position (where the bromine is located) over the 4-position (where the chlorine is located). This is because the ortho position is more strongly activated by the electron-withdrawing ester group.
Influence of Halogen Substituents on Reactivity
The nature of the halogen substituents significantly impacts the rate of SNAr reactions. The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. masterorganicchemistry.com
In SNAr, the rate-determining step is often the initial nucleophilic attack. masterorganicchemistry.com Fluorine, being the most electronegative halogen, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com In this compound, while chlorine is more electronegative than bromine, the position of the halogen relative to the activating ester group is a critical factor in determining which halogen is more readily substituted.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, with its two distinct halogen atoms, is a versatile substrate for such transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing complex organic molecules. youtube.com These reactions typically involve an organic halide or triflate, an organometallic reagent, and a palladium catalyst. uwindsor.ca The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.
In the context of this compound, a Suzuki-Miyaura coupling with an arylboronic acid can be used to introduce a new aryl group onto the benzene (B151609) ring. The general reaction scheme is as follows:
Reaction Scheme for Suzuki-Miyaura Coupling
A critical aspect of this reaction is the selective coupling at either the C-Br or C-Cl bond. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization of the bromine at the 2-position, leaving the chlorine at the 4-position available for subsequent transformations. nih.govnih.gov
Table 1: Reactivity of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | Relative Reactivity |
| Aryl Iodide | Most Reactive |
| Aryl Bromide | Intermediate Reactivity |
| Aryl Chloride | Least Reactive |
This selectivity is crucial for the stepwise synthesis of polysubstituted aromatic compounds. For instance, after a Suzuki coupling at the 2-position, the remaining chlorine at the 4-position can be subjected to another cross-coupling reaction or a nucleophilic substitution.
Research has demonstrated the successful Suzuki-Miyaura coupling of various arylboronic acids with substrates containing both bromo and chloro substituents. nih.gov The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields and selectivity for the desired product.
Table 2: Example of Suzuki-Miyaura Coupling with this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 2-phenyl-4-chlorobenzoate |
Radical Reactions
Beyond transition metal catalysis, aryl halides can undergo substitution via radical mechanisms, most notably the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction.
The initiation of radical reactions like SRN1 involves a single electron transfer (SET) to the substrate. inflibnet.ac.in For this compound, an electron donor (which can be a solvated electron from an alkali metal in liquid ammonia, a photochemical stimulus, or an electrochemical source) transfers an electron to the aromatic ring, forming a radical anion. wikipedia.orgresearchgate.net
Ar-X + e⁻ → [Ar-X]•⁻
This radical anion is a key intermediate. The presence of electron-withdrawing groups, such as the methyl ester, can stabilize this intermediate, thereby facilitating the SET process.
The SRN1 mechanism provides a pathway for the substitution of aryl halides with a variety of nucleophiles, particularly carbanions like enolates, without the need for a transition metal catalyst. wikipedia.org The reaction proceeds via a radical chain mechanism. inflibnet.ac.in
Initiation: As described above, a single electron transfer (SET) to this compound forms the corresponding radical anion. inflibnet.ac.inwikipedia.org
Propagation:
The radical anion rapidly fragments, cleaving the weakest carbon-halogen bond. Given the relative bond strengths, the C-Br bond breaks preferentially to release a bromide ion and form a σ-aryl radical. inflibnet.ac.in[Methyl 2-(•)-4-chlorobenzoate]•⁻ → Methyl 2-(•)-4-chlorobenzoate + Br⁻
This aryl radical is then "trapped" by a nucleophile (Nu⁻) to form a new radical anion. inflibnet.ac.invt.eduMethyl 2-(•)-4-chlorobenzoate + Nu⁻ → [Methyl 2-(Nu)-4-chlorobenzoate]•⁻
This new radical anion transfers its excess electron to a neutral molecule of the starting material (this compound), forming the final product and propagating the chain by generating a new radical anion to continue the cycle. inflibnet.ac.invt.edu[Methyl 2-(Nu)-4-chlorobenzoate]•⁻ + this compound → Methyl 2-(Nu)-4-chlorobenzoate + [this compound]•⁻
This mechanism allows for the formation of C-C bonds under conditions different from those of catalytic cross-coupling reactions. The chemoselectivity is again governed by the C-Br bond being the better leaving group in the radical anion fragmentation step.
Hydrodehalogenation Reactions
Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom in a molecule with a hydrogen atom. This process is significant for the detoxification of halogenated organic pollutants and for the synthesis of fine chemicals. In the context of di- and polyhalogenated aromatic compounds, selective hydrodehalogenation is a valuable synthetic tool.
Palladium-catalyzed hydrodehalogenation is a widely employed method for the removal of halogen atoms from aryl halides. rsc.orgresearchgate.net These reactions typically utilize a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. sci-hub.se Various hydrogen donors can be used, including hydrogen gas (H₂), alcohols, and silanes like polymethylhydrosiloxane (B1170920) (PMHS). researchgate.netsigmaaldrich.com The choice of catalyst, solvent, and hydrogen source can influence the efficiency and selectivity of the reaction. For instance, Pd-catalyzed hydrodehalogenation of aryl chlorides has been achieved under mild conditions using ethanol (B145695) as the hydride source. rsc.org Similarly, a ligand-free palladium-catalyzed system using tetramethyldisiloxane (TMDS) as a hydrogen source has been shown to be effective for the dehalogenation of aryl halides in water, an environmentally benign solvent. acs.orgnih.gov
While specific studies on the hydrodehalogenation of this compound are not extensively detailed in the provided search results, the general principles of aryl halide hydrodehalogenation are applicable. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in palladium-catalyzed reactions, suggesting that selective removal of the bromine atom is feasible under controlled conditions. This selectivity is crucial for synthesizing specific isomers of chlorinated benzoic acid derivatives. For example, the reductive dechlorination of 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate (B1228818) has been demonstrated in biological systems, highlighting the potential for regioselective dehalogenation. nih.govasm.org
A typical laboratory procedure for the reductive dehalogenation of an aryl bromide involves reacting the substrate with a palladium catalyst (e.g., 10 wt% Pd/C) and a hydrogen source (e.g., H₂ gas) in a suitable solvent like methanol (B129727), often in the presence of a base such as sodium bicarbonate. sci-hub.se
| Catalyst System | Hydrogen Source | Key Features | Reference |
|---|---|---|---|
| Palladium complexes with ylide-substituted phosphines (YPhos) | Ethanol | Mild reaction conditions for aryl chlorides. | rsc.org |
| Palladium acetate/triphenylphosphine | Alcohols | Practical and high-yielding for various aryl halides. | researchgate.net |
| PdCl₂ (forms nanoparticles) | Tetramethyldisiloxane (TMDS) | Environmentally attractive, performed in water. | acs.orgnih.gov |
| 10 wt% Pd/C | H₂ gas | Commonly used for reductive dehalogenation of aryl bromides. | sci-hub.se |
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the intricate details of reaction mechanisms, including those involving this compound. umn.edu These studies offer insights into reaction pathways, transition states, and the energetic profiles of reactions, which are often difficult to determine experimentally.
DFT calculations are widely used to model the mechanisms of palladium-catalyzed reactions, such as cross-coupling and hydrodehalogenation. acs.orgnih.gov For reactions involving aryl halides, a key step is the oxidative addition of the aryl halide to a low-valent palladium complex. acs.org DFT studies can elucidate the energetics of different potential pathways, for example, whether the reaction proceeds through a neutral or an anionic palladium complex. acs.orgresearchgate.net
In the context of palladium-catalyzed reactions of aryl halides, DFT calculations have shown that monophosphine Pd(PR₃) species can be more catalytically active than the corresponding bisphosphine Pd(PR₃)₂ complexes in the oxidative addition step. acs.org The nature of the phosphine (B1218219) ligand also plays a crucial role, with its steric and electronic properties influencing the reaction barriers. acs.org
For a molecule like this compound, DFT could be employed to model the stepwise hydrodehalogenation. This would involve calculating the energy profiles for the oxidative addition of both the C-Br and C-Cl bonds to a palladium catalyst. Such calculations would likely confirm the preferential cleavage of the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond. Furthermore, DFT can be used to study the subsequent steps of the catalytic cycle, such as the transfer of a hydride and the reductive elimination of the product. acs.org
Transition state theory is a fundamental concept in chemical kinetics, and the identification and characterization of transition states are crucial for understanding reaction mechanisms. github.io A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. github.io
Computational methods, particularly DFT, are instrumental in locating and analyzing transition state structures. researchgate.net For a reaction involving this compound, one could computationally model the transition state for the oxidative addition of the C-Br or C-Cl bond to a palladium catalyst. The calculated activation energies for these transition states would provide a quantitative measure of the kinetic feasibility of each pathway.
For example, in the palladium-catalyzed formylation of aryl bromides, DFT calculations have been used to map out the entire catalytic cycle, including the free energy profiles for oxidative addition, migratory insertion, and reductive elimination steps. acs.org These studies reveal how the electronic properties of the aryl bromide substituent can affect the activation barriers. acs.org A similar approach for this compound would involve calculating the energetic profile for its hydrodehalogenation. This would likely show a lower activation barrier for the oxidative addition of the C-Br bond compared to the C-Cl bond, thereby explaining the selectivity of the reaction.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Reference Context |
|---|---|---|---|
| Oxidative Addition | Reactants (Ar-X + Pd(0)L) | 0.0 | acs.org |
| Transition State (TS) | +5 to +10 | ||
| Product (Ar-Pd(II)(X)L) | -10 to -15 |
Building Block for Complex Molecule Synthesis
This compound is recognized as an important intermediate in organic synthesis. chemicalbook.com Its structure is a key component for creating more elaborate molecules through various chemical reactions. The presence of the bromo group is particularly significant as it is a common reaction site for forming new carbon-carbon and carbon-heteroatom bonds.
While direct synthesis examples for blockbuster drugs are proprietary, the utility of compounds like this compound is well-established in creating pharmaceutical intermediates. For instance, similar bromo-chloro aromatic compounds are used in the synthesis of complex molecules that may eventually become drug candidates. The related compound, 2-bromo-4-methylpropiophenone, is noted as a key intermediate for materials in the pharmaceutical field. chemicalbook.com Furthermore, analogous structures such as Methyl 2-bromo-4-fluorobenzoate are explicitly used in the synthesis of anticancer drugs, antidepressants, and antiviral agents. nbinno.com The core structure of this compound is a platform from which various pharmaceutical scaffolds can be assembled.
The synthesis of agrochemicals often relies on halogenated aromatic compounds. 2-bromo-4-methylpropiophenone, a structurally related ketone, is an important intermediate for the agrochemical industry. chemicalbook.com The corresponding acid, 2-Bromo-4-chlorobenzoic acid, is used in the production of dye carriers, plasticizers, and preservatives, highlighting the industrial relevance of this substitution pattern. guidechem.com These applications suggest the potential for this compound to serve as a precursor in the synthesis of new agrochemicals and other specialty chemicals, leveraging its reactive halogen sites for modification.
Derivatization to Biologically Active Scaffolds
The process of derivatization involves chemically modifying a core molecule to produce a range of new compounds with potentially enhanced biological activity. This compound is an ideal candidate for such modifications.
In drug discovery, creating a library of related compounds is crucial for identifying new leads. Starting from a common scaffold like a substituted benzofuran, which can be synthesized from halogenated phenols, chemists can introduce a variety of chemical groups to explore structure-activity relationships. sciepub.com For example, a series of thiazole-based stilbene (B7821643) analogs were synthesized and evaluated for their ability to inhibit DNA topoisomerase IB, a target in cancer therapy. nih.gov This research demonstrated that variations in the halogen substitution on the phenyl ring significantly impacted the biological activity, with some compounds showing potent cytotoxicity against human cancer cell lines. nih.gov This illustrates how a halogenated benzene ring, the core of this compound, can be functionalized to develop new, biologically active agents.
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry. Halogenated starting materials are frequently used to construct these ring systems. For example, 5-Bromobenzofuran-based heterocycles with potential antimicrobial activity have been synthesized. sciepub.com Another study details the synthesis of various heterocyclic derivatives, such as those containing 1,3,4-triazine and pyridine (B92270) rings, starting from ω-Bromo(4-methyl)acetophenone. mdpi.com These new heterocyclic compounds were evaluated for antitumor activity against several cancer cell lines, with many showing significant inhibitory effects. mdpi.com These examples showcase the role of bromo-substituted aromatics as foundational materials for building diverse and biologically relevant heterocyclic scaffolds. A related compound, Methyl 4-bromobenzoate (B14158574), is used as a starting material in the synthesis of furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine derivatives. fishersci.no
Role in Material Science Applications
While the primary applications of this compound are in organic synthesis for life sciences, related bromo-aromatic compounds have found use in material science. For instance, the crystal packing of Methyl 4-bromobenzoate is characterized by a short Bromine-Oxygen interaction, a detail relevant to crystal engineering. researchgate.net This suggests that the specific halogen and ester arrangement in this compound could be explored in academic research for creating novel solid-state structures or liquid crystals, although specific applications are not widely documented in current search results.
Development of Novel Synthetic Routes Utilizing this compound
This compound is a highly versatile building block in modern organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The bromine atom at the C-2 position is ortho to the activating methyl ester group, making it significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the chlorine atom at the C-4 position. This reactivity difference allows for the development of novel and efficient synthetic routes through sequential, site-selective functionalization, enabling the construction of complex molecular architectures from a single, readily available starting material.
One of the most powerful applications of this strategy is in the synthesis of polysubstituted aromatic compounds, which are key intermediates for pharmaceuticals and agrochemicals. Researchers have successfully demonstrated the selective coupling of various nucleophiles at the C-2 position while preserving the C-4 chloro substituent for subsequent transformations.
Sequential Cross-Coupling Reactions:
A primary strategy involves an initial palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, at the more reactive C-Br bond. For instance, the Suzuki coupling of this compound with an arylboronic acid can be achieved with high selectivity. The resulting 2-aryl-4-chlorobenzoate derivative can then undergo a second, distinct coupling reaction at the C-Cl position, such as a Buchwald-Hartwig amination, to introduce a nitrogen-based functional group. This stepwise approach provides a controlled method for assembling elaborate molecular frameworks.
This sequential functionalization is particularly valuable in the synthesis of potent enzyme inhibitors. For example, derivatives of this compound are used as precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. nih.govnih.govresearchgate.net The core structure of these inhibitors often requires a specific arrangement of different aromatic and heterocyclic groups on a central phenyl ring, a task well-suited to the sequential coupling strategy afforded by this compound.
The following table summarizes representative conditions for the selective functionalization of halogenated benzoates, illustrating the development of these synthetic routes.
Table 1: Representative Conditions for Sequential Cross-Coupling Reactions
| Reaction Step | Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Yield |
| Step 1 | Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 2-Aryl-4-chlorobenzoate | Moderate to High |
| Step 1 | Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Toluene | 2-Alkynyl-4-chlorobenzoate | Good to Excellent |
| Step 2 | Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 2-Aryl-4-aminobenzoate | Good to Excellent |
| Step 2 | Alkoxycarbonylation | Alcohol (ROH) / CO | Pd(OAc)₂ / Xantphos | DBU | Toluene | Methyl 2-Aryl-4-alkoxycarbonylbenzoate | High |
Note: This table is a composite representation based on established palladium-catalyzed reaction methodologies. nih.govnih.govnih.gov Specific yields and conditions vary depending on the exact substrates and reagents used.
The development of these novel routes highlights the strategic importance of this compound as a key intermediate. The ability to perform regioselective, sequential cross-coupling reactions not only improves the efficiency of synthesizing complex target molecules but also opens up new avenues for discovering compounds with novel biological activities. nih.govresearchgate.net The predictable reactivity pattern of the C-Br versus the C-Cl bond allows synthetic chemists to design and execute multistep syntheses with a high degree of control, minimizing the need for cumbersome protection-deprotection strategies. nih.govrsc.org
Applications in Organic Synthesis
Esterification Reactions for Methyl Benzoate (B1203000) Formation
The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. For the preparation of this compound, the starting material is typically 2-bromo-4-chlorobenzoic acid.
Direct Esterification Approaches
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.
The most common method for synthesizing methyl esters from carboxylic acids is the Fischer esterification. tamu.edu This equilibrium-controlled process involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tamu.eduyoutube.com The use of excess methanol helps to shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. youtube.comtcu.edu The acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. masterorganicchemistry.com
A typical procedure involves heating a suspension of 2-bromo-4-chlorobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid under reflux. For a related compound, 4-bromo-2-chlorobenzoic acid, a similar reaction using gaseous hydrochloric acid in methanol at reflux overnight resulted in a 94% yield of the corresponding methyl ester. chemicalbook.com The reaction progress is often monitored by techniques like thin-layer chromatography (TLC). chemicalbook.com Upon completion, the excess methanol is removed, and the product is isolated through an extractive workup and purified. chemicalbook.com
Microwave-assisted Fischer esterification has also emerged as an efficient method, often leading to higher yields in shorter reaction times. usm.my For instance, the esterification of substituted benzoic acids has been optimized under sealed-vessel microwave conditions, with factors like temperature, catalyst amount, and irradiation time influencing the product yield. usm.my
Table 1: Research Findings on Acid-Catalyzed Esterification of Halogenated Benzoic Acids
| Starting Material | Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| 4-bromo-2-chlorobenzoic acid | Hydrogen Chloride | Methanol | Reflux, overnight | 94% | chemicalbook.com |
| 5-bromo-2-chlorobenzoic acid | Sulfuric Acid | Methanol | 64°C, 16 hours | ~98% (calculated from 5.1g product from 5g starting material) | |
| 4-bromobenzoic acid | 1,3-dichloro-5,5-dimethylhydantoin | Methanol | 60°C, 7 hours | 99% | chemicalbook.com |
| 4-fluoro-3-nitrobenzoic acid | Sulfuric Acid | Ethanol (B145695) | 130°C, 15 min (microwave) | High | usm.my |
Transesterification Strategies
Transesterification is a process where the ester group of a compound is exchanged with another alcohol. While less common for the direct synthesis from the carboxylic acid, it is a viable route if a different ester of 2-bromo-4-chlorobenzoic acid is available. This method is also an equilibrium process and would typically be catalyzed by either an acid or a base. The reaction would involve heating the starting ester with a large excess of methanol to drive the equilibrium towards the formation of this compound.
Alternative Esterification Protocols
Beyond traditional Fischer esterification, other reagents can be employed to convert carboxylic acids to methyl esters. One such method involves the use of dimethyl carbonate, which can act as a methylating agent at elevated temperatures. For example, various carboxylic acids have been successfully converted to their methyl esters using dimethyl carbonate in the presence of a catalyst like Mn₂(CO)₁₀ at 180°C, with yields often exceeding 95%. chemicalbook.com
Another approach is the visible light-promoted oxidative cross-coupling of alcohols to form esters. nih.gov This method offers a more sustainable alternative to traditional procedures that often require harsh conditions. nih.gov Additionally, organocatalytic methods have been developed for the synthesis of activated esters from aldehydes, which can be valuable intermediates. acs.org
Halogenation Strategies for Aromatic Systems
The synthesis of this compound can also be envisioned by first preparing a simpler methyl benzoate derivative and then introducing the halogen atoms. The position of the incoming halogens is directed by the existing substituents on the aromatic ring.
Directed Bromination and Chlorination Techniques
In the case of this compound, a plausible synthetic route could start from methyl 4-chlorobenzoate (B1228818). The ester group is a meta-director, while the chloro group is an ortho-, para-director. In this scenario, the directing effects of the two substituents would work in concert to direct the incoming bromine atom to the position ortho to the chloro group and meta to the ester group (the C2 position). This selective bromination would be typically carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Alternatively, the synthesis could start from a precursor like p-cresol, which can undergo bromination to introduce a bromine atom at the ortho position before further transformations to the final product. google.com The synthesis of the precursor 2-bromo-4-chlorobenzoic acid itself can be achieved from 2-amino-4-chlorobenzoic acid via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by bromine using copper(I) bromide. guidechem.com
Precursor Synthesis and Derivatization Routes
The synthesis of this compound relies on the availability of its corresponding carboxylic acid precursor and can be extended to the synthesis of related derivatives.
The most direct route to this compound is through the esterification of 2-bromo-4-chlorobenzoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or by bubbling hydrochloric acid gas through the methanol solution.
A similar procedure is documented for the synthesis of the isomeric Methyl 4-bromo-2-chlorobenzoate. In this synthesis, 4-bromo-2-chlorobenzoic acid is dissolved in methanol, and hydrochloric acid gas is bubbled through the solution until reflux occurs. The reaction mixture is then stirred overnight. chemicalbook.com After the reaction is complete, the mixture is concentrated, redissolved in diethyl ether, washed with water and brine, dried, and concentrated again to yield the final product. chemicalbook.com A 94% yield was reported for this process. chemicalbook.com Another method involves heating a suspension of the corresponding acid in methanol with concentrated sulfuric acid.
Table 1: Synthesis of Methyl bromo-chlorobenzoate via Esterification
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 4-bromo-2-chlorobenzoic acid | Methanol, Hydrochloric acid (gas) | Methyl 4-bromo-2-chlorobenzoate | 94% | chemicalbook.com |
The synthesis of related compounds, such as those with a brominated methyl group, demonstrates the derivatization potential. For example, Methyl 2-(bromomethyl)benzoate is an organic compound that serves as a useful intermediate in organic synthesis due to the reactivity of its bromine atom as a leaving group. cymitquimica.com This facilitates the introduction of other functional groups through nucleophilic substitution and coupling reactions. cymitquimica.com
The primary precursor, 2-bromo-4-chlorobenzoic acid, can be synthesized through various routes. One common method is the Sandmeyer reaction, starting from 2-amino-4-chlorobenzoic acid. In this process, an aqueous solution of sodium nitrite (B80452) is added to a mixture of 2-amino-4-chlorobenzoic acid and hydrobromic acid at 0°C. guidechem.com The resulting diazonium salt is then treated with copper bromide, and the mixture is stirred overnight. guidechem.com The product is extracted and purified to yield 2-bromo-4-chlorobenzoic acid. guidechem.com
Another approach involves the oxidation of a substituted anthrone. The crude acid is dissolved in concentrated sulfuric acid, stirred, and then poured into ice water. The resulting product is washed and then oxidized using a saturated aqueous solution of potassium dichromate in acetic acid. guidechem.com
Table 2: Synthesis of 2-Bromo-4-chlorobenzoic acid
| Starting Material | Key Reagents | Yield | Reference |
|---|---|---|---|
| 2-amino-4-chlorobenzoic acid | Sodium nitrite, Hydrobromic acid, Copper bromide | 59% | guidechem.com |
Purification and Characterization Techniques in Synthetic Studies
Purification and characterization are essential steps to ensure the identity and purity of the synthesized this compound.
Chromatography is a fundamental technique for the purification of organic compounds. In the synthesis of 2-bromo-4-chlorobenzoic acid, the crude product can be purified by column chromatography on a silica (B1680970) gel column. guidechem.com The process may involve using a solvent system of 1% methanol and 0.5% acetic acid in chloroform (B151607). guidechem.com Another chromatographic method for the same compound uses benzene (B151609), followed by chloroform as the eluent. guidechem.com
For the isomeric Methyl 4-bromo-2-chlorobenzoate, purification involves a work-up procedure where the residue after reaction is redissolved in diethyl ether and washed sequentially with water and a saturated sodium chloride solution before being dried and concentrated. chemicalbook.com Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction. chemicalbook.com
Spectroscopic Characterization (e.g., NMR, MS, IR)
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not extensively documented. However, predictions based on the structure suggest distinct signals for each of the eight carbon atoms. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, around 165 ppm. The aromatic carbons' chemical shifts are influenced by the bromo and chloro substituents. The carbon bearing the bromine (C2) and the carbon bearing the chlorine (C4) would be shifted, along with the other aromatic carbons (C1, C3, C5, C6). The methyl carbon of the ester group is expected to appear at approximately 53 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition. For this compound (C₈H₆BrClO₂), the predicted monoisotopic mass is 247.92397 Da. uni.lu The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Predicted Mass Spectrometry Data uni.lu
| Adduct | m/z |
| [M+H]⁺ | 248.93125 |
| [M+Na]⁺ | 270.91319 |
| [M-H]⁻ | 246.91669 |
| [M+NH₄]⁺ | 265.95779 |
| [M+K]⁺ | 286.88713 |
| [M]+ | 247.92342 |
This data is based on computational predictions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds, and the substituted benzene ring.
Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1730-1715 | Strong, sharp absorption |
| C-O (Ester) | ~1300-1000 | Two distinct bands |
| C-H (Aromatic) | ~3100-3000 | Stretching vibrations |
| C=C (Aromatic) | ~1600-1450 | Multiple bands |
| C-Cl | ~800-600 | Stretching vibration |
| C-Br | ~600-500 | Stretching vibration |
The expected wavenumbers are based on typical ranges for the indicated functional groups.
Computational Chemistry and Theoretical Studies
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms in Methyl 2-bromo-4-chlorobenzoate is crucial for understanding its physical and chemical properties. The primary determinants of its conformation are the rotational barriers around the single bonds connecting the ester group to the benzene (B151609) ring and the orientation of the methyl group.
Computational studies on substituted benzenes, including methyl benzoate (B1203000), have shown that the planarity of the molecule is significantly influenced by the nature and position of its substituents. rsc.org For methyl benzoate itself, a planar conformation is generally favored to maximize π-electron delocalization between the benzene ring and the carbonyl group of the ester. However, the presence of bulky substituents at the ortho position can force the ester group to twist out of the plane of the benzene ring. rsc.org In the case of this compound, the bromine atom at the ortho position (C2) introduces steric hindrance.
The conformation of the ester group relative to the benzene ring can be described by the dihedral angle between the plane of the benzene ring and the plane of the ester group. For this compound, it is expected that this dihedral angle will be non-zero due to the steric repulsion between the ortho-bromo substituent and the carbonyl oxygen or methoxy (B1213986) group. This twisting relieves steric strain but comes at the cost of reduced resonance stabilization. The final conformation is a balance between these opposing effects. Studies on related di-substituted benzoic acid derivatives have shown that the degree of twisting can be significant, with dihedral angles between the carboxyl group and the benzene ring being influenced by the substitution pattern. nih.gov
The conformational preference of the methoxy group within the ester function (s-cis vs. s-trans relative to the carbonyl group) is another aspect of its structure. For most simple esters, the s-trans (Z) conformation is significantly more stable.
A summary of expected conformational parameters is presented in Table 1.
| Parameter | Predicted Value/State | Rationale |
| Ring-Ester Dihedral Angle | Non-planar (twisted) | Steric hindrance from the ortho-bromo substituent. rsc.org |
| Methoxy Group Conformation | Predominantly s-trans (Z) | Inherent stability of the Z-conformation for esters. |
Electronic Structure and Reactivity Predictions
The electronic structure of this compound, specifically the distribution of electron density and the nature of its frontier molecular orbitals (FMOs), dictates its chemical reactivity. The benzene ring is substituted with two electron-withdrawing halogens (bromine and chlorine) and an electron-withdrawing methyl carboxylate group. These substituents have a significant impact on the molecule's reactivity towards electrophilic and nucleophilic attack.
The electron-withdrawing nature of the bromo, chloro, and methyl carboxylate groups deactivates the benzene ring towards electrophilic aromatic substitution. stackexchange.com Conversely, these groups make the carbonyl carbon of the ester group more electrophilic and susceptible to nucleophilic attack, such as in saponification reactions. chegg.com
Computational methods like Density Functional Theory (DFT) are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the halogen atoms. The LUMO is likely to be centered on the ester group and the aromatic ring, particularly on the carbon atoms bearing the electron-withdrawing substituents.
Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These are summarized in Table 2.
| Descriptor | Definition | Predicted Characteristics for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Relatively high due to electron-withdrawing groups. |
| Electron Affinity (A) | A ≈ -ELUMO | Relatively high, indicating a propensity to accept electrons. |
| Electronegativity (χ) | χ = (I+A)/2 | Expected to be high. |
| Chemical Hardness (η) | η = (I-A)/2 | Expected to be a relatively hard molecule. |
| Electrophilicity Index (ω) | ω = χ2/(2η) | Expected to be a moderate to strong electrophile. |
Spectroscopic Property Predictions and Validation (e.g., IR, NMR)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using methods like DFT. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. For this compound, characteristic vibrational frequencies are expected for the C=O stretching of the ester group, C-O stretching, C-H stretching and bending of the aromatic ring and methyl group, and C-Br and C-Cl stretching. Studies on the closely related 2-bromo-4-chlorobenzaldehyde (B1282380) have demonstrated excellent agreement between theoretical and experimental IR spectra, particularly for the carbonyl stretching mode. researchgate.netresearchgate.net The predicted vibrational frequencies for key functional groups are listed in Table 3.
| Functional Group | Predicted Vibrational Frequency (cm-1) | Notes |
| C=O Stretch (Ester) | ~1720-1740 | This is a strong, characteristic absorption. |
| C-O Stretch (Ester) | ~1250-1300 (asymmetric), ~1100-1150 (symmetric) | Two distinct stretching vibrations are expected. |
| Aromatic C=C Stretch | ~1450-1600 | Multiple bands are expected in this region. |
| C-Cl Stretch | ~700-800 | |
| C-Br Stretch | ~550-650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict 1H and 13C NMR chemical shifts. rsc.org For this compound, the aromatic region of the 1H NMR spectrum would show distinct signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns determined by the positions of the bromo, chloro, and ester substituents. The methyl group of the ester would appear as a singlet in the upfield region. In the 13C NMR spectrum, distinct signals would be observed for each of the eight carbon atoms, including the carbonyl carbon and the carbons of the benzene ring, with their chemical shifts influenced by the electron-withdrawing effects of the substituents.
Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal. mdpi.comrsc.org The Hirshfeld surface is constructed around a molecule in a crystal, and the properties mapped onto this surface provide a detailed picture of the intermolecular contacts.
For this compound, a Hirshfeld surface analysis would likely reveal the following key features:
dnorm Surface: This surface is colored to indicate intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots on the dnorm surface would highlight the closest contacts, which would likely correspond to the C-H···O interactions and potentially halogen···halogen or halogen···O contacts.
| Interaction Type | Expected Contribution to Hirshfeld Surface | Description |
| H···H | High | Contacts between hydrogen atoms are typically the most abundant. nih.gov |
| C···H/H···C | Significant | Arise from the packing of the aromatic rings and methyl groups. |
| O···H/H···O | Moderate | Corresponds to the C-H···O weak hydrogen bonds. |
| Br···H/H···Br & Cl···H/H···Cl | Moderate | Interactions involving the halogen atoms and hydrogen atoms. |
| Halogen···Halogen/Halogen···O | Possible | Close contacts between bromine/chlorine and other electronegative atoms may be present. |
The shape index and curvedness plots, also derived from the Hirshfeld surface, would provide further information about the packing, such as the presence of π-π stacking interactions. Given the electron-deficient nature of the aromatic ring, such interactions might be less significant unless offset arrangements are formed.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
In-situ Spectroscopy for Reaction Monitoring
In-situ spectroscopy allows for the real-time analysis of a chemical reaction as it happens, without the need for sampling. This provides invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of process parameters. Techniques like Fourier Transform Infrared (FTIR) spectroscopy are particularly powerful for this purpose. mt.comnih.gov
By inserting an Attenuated Total Reflectance (ATR) probe directly into a reaction vessel, chemists can continuously monitor the vibrational spectra of the reacting mixture. mdpi.com For the synthesis of Methyl 2-bromo-4-chlorobenzoate, such as through the esterification of 2-bromo-4-chlorobenzoic acid, in-situ FTIR would track the disappearance of the broad O-H stretch of the carboxylic acid and the simultaneous appearance of the characteristic C-O stretches and the sharpening of the carbonyl (C=O) peak as the ester is formed. ijesd.org This real-time data enables precise determination of reaction endpoints and can reveal the presence of any unexpected side products or intermediates. mdpi.comspectroscopyonline.com The ability to monitor reactions under actual process conditions makes this technique essential for process development, safety, and scale-up. mt.commdpi.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Observation During Esterification |
| Carboxylic Acid O-H Stretch | 3300-2500 (broad) | Signal decreases and disappears. |
| Ester C=O Stretch | ~1720 | Sharp signal appears and increases in intensity. |
| Carboxylic Acid C=O Stretch | ~1680 | Signal decreases and disappears. |
| Ester C-O Stretch | 1300-1100 | New signals appear and grow. |
This table represents a hypothetical monitoring of the esterification of 2-bromo-4-chlorobenzoic acid to form this compound, illustrating the expected changes in the infrared spectrum.
Advanced NMR Techniques for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced techniques are required for unambiguous assignment and for probing reaction mechanisms.
For a molecule like this compound, 1D ¹H NMR would show signals for the three aromatic protons and the three methyl protons. The substitution pattern creates a specific splitting pattern for the aromatic protons. chemicalbook.comchemicalbook.com However, for definitive structural confirmation, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would be used to establish which aromatic protons are spin-coupled (i.e., adjacent to one another).
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to the carbon atom to which it is attached, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary (non-protonated) carbons, such as the ones bonded to the bromine, chlorine, and the carboxyl group, by observing their correlation to nearby protons.
Furthermore, NMR is a powerful tool for mechanistic elucidation, for example, in studying Grignard reactions where this compound might be used as a substrate. nih.govacs.org By acquiring spectra over the course of a reaction, it is possible to observe the formation and decay of intermediates, providing direct evidence for a proposed reaction pathway. caltech.edu
| Technique | Information Gained for this compound |
| ¹H NMR | Provides chemical shifts and coupling constants for the aromatic and methyl protons. |
| ¹³C NMR | Shows the chemical shifts for all eight carbon atoms in the molecule. |
| COSY | Confirms connectivity between adjacent aromatic protons. |
| HSQC | Correlates each aromatic proton to its directly attached carbon atom. |
| HMBC | Confirms assignments of quaternary carbons by showing correlations to nearby protons (e.g., methyl protons to the carbonyl carbon). |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a product and for monitoring reaction progress with high sensitivity. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this purpose, as it typically keeps the molecule intact, showing it as a protonated adduct [M+H]⁺ or a sodiated adduct [M+Na]⁺. rsc.org
For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. chinesechemsoc.org During a synthesis, ESI-MS can be used to monitor the reaction by tracking the depletion of the starting material's m/z signal and the increase of the product's m/z signal. Its high sensitivity allows for the detection of trace-level intermediates and byproducts that might not be observable by NMR or FTIR. nih.gov This is particularly valuable in complex reactions like palladium-catalyzed cross-couplings, where numerous catalytic intermediates may be present at low concentrations. chinesechemsoc.orgnih.gov
| Adduct | Predicted m/z | Ion Formula |
| [M+H]⁺ | 248.93125 | C₈H₇BrClO₂⁺ |
| [M+Na]⁺ | 270.91319 | C₈H₆BrClNaO₂⁺ |
| [M+K]⁺ | 286.88713 | C₈H₆BrClKO₂⁺ |
| [M+NH₄]⁺ | 265.95779 | C₈H₁₀BrClNO₂⁺ |
Table of predicted m/z values for common adducts of this compound. Data sourced from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the definitive structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for determining molecular geometry, providing exact bond lengths, bond angles, and torsional angles.
To perform this analysis, a high-quality single crystal of this compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to build a model of the electron density, and thus the atomic positions. rsc.org
Although a crystal structure for this compound is not publicly available as of this writing, such an analysis would provide unambiguous confirmation of the substitution pattern on the benzene (B151609) ring. Furthermore, it would reveal details about the conformation of the molecule (e.g., the orientation of the methyl ester group relative to the ring) and the nature of intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, which govern the material's solid-state properties. rsc.orgresearchgate.net
| Parameter | Information Provided |
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-Br, C-Cl, C=O). |
| Bond Angles | Angles between three connected atoms (e.g., C-C-C in the aromatic ring). |
| Intermolecular Contacts | Distances and geometries of non-covalent interactions between adjacent molecules. |
This table outlines the key parameters that would be determined from a single-crystal X-ray diffraction analysis of this compound.
Environmental and Safety Considerations in Research and Development
Sustainable Synthesis Approaches
The traditional synthesis of Methyl 2-bromo-4-chlorobenzoate often involves a two-step process: the bromination of a substituted benzoic acid followed by esterification, or vice versa. A common method is the Fischer esterification of 4-bromo-2-chlorobenzoic acid using an alcohol like methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.net While effective, this method presents several environmental and safety drawbacks, including the use of corrosive acids and volatile organic solvents (VOCs).
In line with the principles of green chemistry, research has focused on developing more sustainable alternatives. These approaches aim to reduce hazardous substance use, improve energy efficiency, and utilize renewable resources.
Alternative Esterification Methods:
Solid Acid Catalysts: To replace corrosive liquid acids like sulfuric acid, solid acid catalysts such as modified montmorillonite (B579905) K10 clay have been investigated for the esterification of substituted benzoic acids. epa.gov These catalysts are often reusable, reduce corrosion issues, and can lead to simpler, solvent-free reaction conditions. epa.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions like esterification. researchgate.net Using sealed-vessel microwave conditions can dramatically reduce reaction times from hours to minutes, which aligns with the green chemistry principle of designing for energy efficiency. researchgate.netresearchgate.net
Solvent-Free and Mechanochemical Methods: Researchers have explored solvent-free esterification methods, some at room temperature induced by mechanical action (mechanochemistry), which significantly reduces the use of auxiliary substances. nih.govwordpress.com
Greener Bromination Techniques: Traditional bromination often uses liquid bromine (Br₂), a highly toxic and corrosive reagent. nih.gov Sustainable alternatives focus on in-situ generation of the brominating agent or using less hazardous bromine sources.
Oxidative Bromination: This method uses a bromide salt (like NaBr or KBr), which is oxidized in the reaction to produce the active brominating species. nih.govacs.org Molecular oxygen (from the air) can be used as the primary oxidant, making the process inherently safer and more environmentally benign. nih.govacs.org
Continuous Flow Reactors: Performing brominations in continuous flow microreactors offers significant safety advantages over batch processing. nih.gov It allows for the in-situ generation and immediate consumption of hazardous reagents like Br₂, minimizing the amount present at any given time and reducing the risk of runaway reactions. nih.gov
Aqueous Bromination Systems: The use of water as a solvent is a key goal of green chemistry. Systems like the recyclable CaBr₂–Br₂ in water have been shown to be highly efficient for the bromination of various aromatic compounds, often eliminating the need for organic solvents and metal catalysts. rsc.org
A comparison of a traditional versus a potential greener synthesis route is outlined below:
Table 1: Comparison of Synthetic Approaches for Halogenated Benzoates| Feature | Traditional Method (e.g., Fischer Esterification) | Greener Alternative |
|---|---|---|
| Catalyst | Concentrated H₂SO₄ (corrosive, waste) | Reusable solid acid (e.g., modified clay) or enzyme. epa.govtandfonline.com |
| Solvent | Excess alcohol (e.g., Methanol), often with other organic solvents. researchgate.net | Solvent-free conditions or use of greener solvents like water or deep eutectic solvents. epa.govresearchgate.netdergipark.org.tr |
| Energy | Conventional heating for extended periods (hours). researchgate.net | Microwave irradiation (minutes) or mechanochemistry at room temperature. researchgate.netnih.gov |
| Brominating Agent | Molecular Bromine (Br₂) (highly toxic, corrosive). nih.gov | Oxidative bromination with HBr/NaBr and O₂ or in-situ generation in a flow reactor. nih.govnih.govacs.org |
| Byproducts | Acidic and organic solvent waste, salt byproducts. | Reduced solvent waste, recyclable catalysts, often simpler workup. epa.govrsc.org |
Handling and Storage Protocols in Laboratory Settings
The safe handling and storage of this compound in a laboratory setting are dictated by its chemical properties and associated hazards. This compound is classified as a skin and eye irritant. nih.gov Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling the compound.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
Handling:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.
Avoid contact with skin, eyes, and clothing.
All sources of ignition should be removed, and appropriate measures should be taken to prevent the build-up of electrostatic charge.
Containers should be kept tightly closed when not in use.
Storage:
Store in a cool, dry, and well-ventilated place away from direct sunlight.
Keep containers tightly sealed.
The compound should be stored separately from incompatible materials, particularly strong oxidizing agents and strong bases.
Spill and Disposal Procedures:
In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material (e.g., sand, vermiculite) and collected into a suitable, labeled container for disposal.
The affected area should be ventilated and cleaned after material pickup is complete.
Waste disposal must be carried out in accordance with local, regional, and national regulations for hazardous chemical waste. Do not empty into drains.
Table 2: Laboratory Safety Profile for this compound
| Parameter | Protocol | Citation |
|---|---|---|
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | nih.gov |
| Pictograms | GHS07 (Exclamation Mark) | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | |
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood. | |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | |
| Incompatible Materials | Strong oxidizing agents, strong bases. | |
| Spill Response | Absorb with inert material, collect in a sealed container for disposal. Ventilate area. | |
| Disposal | Dispose of as hazardous waste according to institutional and governmental regulations. |
Q & A
Q. Advanced
- DFT calculations : Model transition states for nucleophilic substitution (SNAr) at bromine/chlorine sites.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock.
- QSPR models : Correlate substituent effects (Hammett σ values) with reaction rates .
What strategies are recommended for assessing biological activity?
Q. Advanced
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols.
- Cellular uptake studies : Use radiolabeled (¹⁴C/³H) analogs to track biodistribution.
- SAR studies : Compare with analogs like Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate to identify pharmacophores .
How can researchers address low yields in esterification reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
